molecular formula C19H21NO4 B560081 Naloxone-d5 CAS No. 1261079-38-2

Naloxone-d5

Katalognummer: B560081
CAS-Nummer: 1261079-38-2
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: UZHSEJADLWPNLE-HEEDNVRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naloxone-d5 (C₁₉H₁₆D₅NO₄) is a deuterium-labeled analog of naloxone, an opioid antagonist widely used to reverse opioid overdoses. As a stable isotopologue, this compound serves as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its molecular weight (332.41 g/mol) and chemical structure are nearly identical to naloxone, except for five hydrogen atoms replaced by deuterium at specific positions, enhancing its utility in distinguishing analyte signals from background noise during drug quantification .

This compound is commercially available as a certified reference material (CRM) in methanol (1.0 mg/mL) and is critical for forensic analysis, clinical toxicology, and pharmaceutical research. Its primary role is to improve the accuracy and precision of naloxone measurements in complex biological matrices like urine, blood, and bile .

Wirkmechanismus

Target of Action

Naloxone D5, also known as Naloxone-d5, primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids.

Mode of Action

Naloxone D5 acts as a competitive inhibitor at the μ-opioid receptor . It antagonizes the action of opioids, reversing their effects .

Biochemical Pathways

Naloxone D5 works by competitively displacing opioid agonists at the μ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Pharmacokinetics

Naloxone D5 is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

Naloxone D5 facilitates the proliferation and neuronal differentiation of neural stem cells (NSCs) in a receptor-independent and ten-eleven translocation methylcytosine dioxygenase (TET1)-dependent manner . It counteracts the actions of opioids, such as reduced/arrested respiration, reduced level of consciousness, and miosis and constipation .

Action Environment

The efficacy of Naloxone D5 is lower in opioids that dissociate slowly from the μ-opioid receptors (MOR), such as buprenorphine and carfentanil . The intraindividual, interindividual, and between-study variability in pharmacokinetics in volunteers are large . Variability in the target population is unknown . The environment, including the presence of other drugs and the individual’s constitution, can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Naloxone D5, like its parent compound Naloxone, interacts with the μ-opioid receptor (MOR). It acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of Naloxone D5 depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Cellular Effects

Naloxone D5 exerts its effects primarily by reversing the respiratory depression caused by opioids . It restores respiration by competitively displacing opioid agonists at the MOR . The effect of Naloxone D5 on cellular processes is largely dependent on the nature of the opioid agonist it is displacing .

Molecular Mechanism

The molecular mechanism of action of Naloxone D5 involves competitive displacement of opioid agonists at the MOR . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors .

Temporal Effects in Laboratory Settings

Naloxone D5 is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Dosage Effects in Animal Models

Fentanyl overdoses likely require higher doses of Naloxone .

Metabolic Pathways

Naloxone D5 is likely to follow similar metabolic pathways as Naloxone. Naloxone is rapidly eliminated due to high clearance, and its metabolites are inactive

Transport and Distribution

The major routes for administration of Naloxone D5 are likely to be intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular Naloxone in overdose victims .

Biologische Aktivität

Naloxone-d5 is a deuterated analog of naloxone, an established opioid antagonist primarily used to reverse opioid overdoses. The incorporation of deuterium atoms enhances the compound's stability and specificity in analytical applications, making it a valuable tool in pharmacokinetic studies. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.

Chemical Structure : this compound retains the core structure of naloxone but includes five deuterium atoms. This modification affects kinetic isotope effects, which can be beneficial for studying reaction mechanisms involving naloxone.

  • Chemical Formula : C₁₁H₁₃D₅N₂O₃
  • CAS Number : 1261079-38-2

This compound acts primarily as an opioid receptor antagonist. It binds to the mu-opioid receptors in the central nervous system (CNS), effectively reversing the respiratory depression caused by opioid overdose without producing significant withdrawal symptoms in opioid-dependent individuals. The deuterated form does not significantly alter the pharmacodynamics compared to its non-deuterated counterpart.

Analytical Standard

This compound is frequently employed as an internal standard in quantitative analyses. Its isotopic labeling allows for enhanced detection and quantification in biological assays, particularly in pharmacokinetic studies where accurate measurements of naloxone levels are crucial. This is especially important in scenarios where multiple substances may interfere with drug detection.

Case Studies

  • Intranasal Administration : A study involving two patients who self-administered naloxone intranasally post-heroin overdose highlighted the effectiveness of naloxone (including its analogs) in rapidly reversing opioid-induced respiratory depression. Both patients reported immediate recovery without experiencing withdrawal symptoms, underscoring the life-saving potential of naloxone and its derivatives .
  • Community Distribution Programs : Research indicates that community-based distribution of naloxone kits has significantly reduced overdose death rates. A study focusing on suburban communities showed varying access to naloxone, emphasizing the need for broader distribution to at-risk populations .

Comparative Biological Activity

The following table summarizes the comparative biological activity and uses of this compound alongside other related compounds:

Compound NameStructure SimilarityPrimary UseBiological Activity
NaloxoneIdentical base structure without deuteriumOpioid antagonistRapid reversal of opioid effects
BuprenorphinePartial agonist at mu-opioid receptorPain managementMixed agonist/antagonist properties
NaltrexoneOpioid antagonistTreatment for alcohol dependenceLong-acting antagonist
CarfentanilPotent opioid agonistVeterinary anesthesiaHigh potency with significant risks

Pharmacokinetics of this compound

Research has shown that this compound exhibits pharmacokinetic properties similar to those of naloxone, making it effective in reversing opioid overdoses. Its use as a reference standard allows for precise measurements in pharmacokinetic studies, aiding in the understanding of drug interactions and efficacy.

Key Pharmacokinetic Findings:

  • Bioavailability : Studies indicate that naloxone can be administered via various routes (intranasal, intramuscular) with differing bioavailability profiles.
  • Half-life : The half-life of naloxone is relatively short, necessitating repeated doses in cases of severe overdose.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Research

Naloxone-d5 is extensively used as an analytical standard in mass spectrometry techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This application is crucial for studying the metabolism and clearance rates of naloxone in the human body, especially during opioid overdose scenarios. For instance, a study highlighted its role in determining morphine metabolites in human plasma and urine, emphasizing its significance in opioid overdose treatment and the pharmacokinetic studies of opioid metabolites .

Table 1: Key Studies Utilizing this compound

Study ReferenceFocus AreaFindings
Xu et al. (2018)PharmacokineticsDemonstrated the use of this compound as an analytical standard to study morphine metabolites.
FDA PREA (2015)Clinical PharmacologyAnalyzed the pharmacokinetic profile of naloxone formulations, supporting this compound's role in research.
PMC Article (2021)Training ProgramsEvaluated the effectiveness of naloxone distribution programs, indirectly supporting the need for detailed pharmacokinetic data.

Drug Development and Optimization

Research involving this compound has also contributed to the development of new formulations and delivery systems for naloxone. For example, recent studies have focused on creating extended-release formulations that utilize this compound to enhance therapeutic effects while minimizing withdrawal symptoms associated with opioid overdose treatments. These formulations aim to provide longer-lasting effects against potent opioids like fentanyl .

Safety and Efficacy Studies

This compound plays a vital role in safety evaluations during clinical trials. By using this isotopically labeled compound, researchers can trace the metabolism of naloxone and assess its safety profile more accurately. This is particularly important for understanding how naloxone interacts with long-acting opioids and ensuring that patients receive effective treatment without adverse effects .

Case Study: this compound in Clinical Trials

A notable case study involved a randomized crossover trial comparing different formulations of naloxone for reversing opioid-induced respiratory depression. The study utilized this compound to monitor drug levels and assess efficacy across various delivery methods, demonstrating its utility in clinical settings .

Community Health Initiatives

This compound has also been implicated in community health initiatives aimed at reducing opioid-related deaths. Research indicates that community distribution programs utilizing naloxone can significantly decrease mortality rates associated with overdoses. The data gathered from these programs often rely on pharmacokinetic insights provided by studies using this compound .

Analyse Chemischer Reaktionen

Stability in Analytical Conditions

Naloxone-d5 exhibits high stability under mass spectrometry conditions, as demonstrated by its use in multiple reaction monitoring (MRM) assays :

Parameter This compound
Precursor Ion (m/z) 333.2 Da
Quantifier Transition 333.2 → 212.1 (CE = 62 eV)
Qualifier Transition 333.2 → 258.0 (CE = 36 eV)
Collision Gas Medium (N₂)

This stability ensures reliable quantification of naloxone in plasma, serum, and tissues .

Hydrolysis and Metabolic Reactions

This compound undergoes enzymatic hydrolysis analogous to naloxone but with altered kinetics due to deuterium’s isotopic effect:

Oxidation and Reduction

  • Oxidation : The hydroxyl group at position 14 undergoes oxidation to form ketones under strong oxidizing conditions (e.g., KMnO₄).
  • Reduction : The allyl group can be hydrogenated to a propyl group in the presence of Pd/C, though this reaction is rarely utilized due to structural similarity to naloxone .

Role in Prodrug and Nanoparticle Systems

This compound has been incorporated into extended-release formulations to study pharmacokinetics:

Covalent Nanoparticle Conjugation

  • Polymer Synthesis : this compound is conjugated to poly(lactide-co-glycolide) (PLGA) via solvent-free ring-opening polymerization (ROP), forming stable nanoparticles (cNLX-NP) .
  • Release Kinetics : Sustained release over 48 hours is achieved due to hydrolytic cleavage of ester linkages in physiological conditions .
Parameter This compound Nanoparticles Free this compound
Tₘₐₓ (h) 9.00.5
Cₘₐₓ (nM) 16.9 ± 1.51390 ± 187
Half-life (h) 18.21.8

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using Naloxone-d5 as an internal standard in opioid antagonist pharmacokinetic studies?

this compound, a deuterated analog, is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify naloxone in biological matrices. Key considerations include:

  • Deuterium incorporation efficiency : Validate isotopic purity (≥99%) to avoid interference with endogenous naloxone signals .
  • Matrix effects : Perform spike-and-recovery experiments in plasma/serum to account for ion suppression/enhancement .
  • Calibration curves : Use a linear range of 0.1–100 ng/mL with ≤15% variability for FDA-compliant bioanalytical validation .

Q. How does the synthesis and purification of this compound impact its utility in isotopic dilution assays?

Synthesis via hydrogen-deuterium exchange at specific carbon positions (e.g., C-6) must be verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Impurities >0.1% can skew quantification, necessitating orthogonal purification methods (e.g., preparative HPLC) .

Q. What are the limitations of using this compound in cross-species metabolic studies?

Species-specific cytochrome P450 (CYP) enzymes may differentially metabolize deuterated vs. non-deuterated naloxone. For example, murine CYP3A4 shows 20% reduced binding affinity for this compound compared to human analogs, requiring adjusted pharmacokinetic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported plasma half-life values of this compound across studies?

Discrepancies (e.g., 1.1–1.8 hours in humans vs. 0.9–1.4 hours in rodents) often stem from:

  • Analytical variability : Differences in LC-MS/MS dwell times or collision energies .
  • Sample preparation : Solid-phase extraction (SPE) efficiency varies with pH and solvent polarity .
  • Study design : Single-dose vs. steady-state administration alters clearance rates. Meta-analyses using random-effects models can harmonize data .

Q. What experimental designs are optimal for assessing this compound stability under varying storage conditions?

  • Long-term stability : Store at -80°C with desiccants; assess degradation at 0/3/6/12 months via accelerated stability testing (40°C/75% RH) .
  • In-use stability : Evaluate freeze-thaw cycles (≥3 cycles) and benchtop exposure (4–24 hours) to simulate real-world handling .

Q. How do deuterium kinetic isotope effects (KIEs) influence the binding affinity of this compound to μ-opioid receptors?

Deuterium substitution at metabolically labile sites (e.g., N-methyl group) reduces metabolic clearance but may alter receptor binding. Surface plasmon resonance (SPR) assays reveal a 15–30% decrease in kon values compared to non-deuterated naloxone, necessitating corrected in vitro-in vivo extrapolation (IVIVE) .

Q. What statistical approaches are recommended for reconciling contradictory data on this compound’s tissue distribution in CNS vs. peripheral compartments?

  • Compartmental modeling : Use nonlinear mixed-effects (NLME) models to account for inter-individual variability in blood-brain barrier permeability .
  • Sensitivity analysis : Identify covariates (e.g., lipid solubility, protein binding) contributing to >20% variability in brain-to-plasma ratios .

Q. Methodological Frameworks

Q. How to design a robust LC-MS/MS protocol for this compound quantification in low-volume neonatal plasma samples?

  • Microsampling : Collect 50 µL via heel stick; employ a 2D-LC system to enhance sensitivity .
  • Ionization optimization : Use positive electrospray ionization (ESI+) with 350°C source temperature and 35 psi nebulizer pressure .

Q. What criteria should guide the selection of this compound analogs for comparative metabolic studies?

Prioritize analogs with:

  • Isotopic spacing : ≥3 Da mass difference to avoid spectral overlap.
  • Synthetic feasibility : Commercially available precursors (e.g., noroxymorphone-d5).
  • Metabolic inertia : Deuterium placement at non-CYP oxidation sites .

Q. How to address ethical and reproducibility challenges in this compound research involving opioid-dependent populations?

  • Ethical compliance : Obtain IRB approval for residual clinical samples; anonymize donor data per HIPAA .
  • Reproducibility : Adopt the "purpose-guided analysis" framework, pre-registering LC-MS/MS parameters and acceptance criteria .

Q. Data Contradiction Analysis

Q. Why do some studies report higher this compound recovery rates in urine vs. plasma, and how can this be mitigated?

  • Cause : Urine’s lower protein content reduces nonspecific binding, improving SPE recovery (85–95% vs. 70–80% in plasma).
  • Solution : Normalize recovery using matrix-matched calibration curves and deuterated internal standards .

Q. How to interpret conflicting findings on this compound’s role in attenuating opioid-induced respiratory depression?

Discrepancies arise from:

  • Dose dependency : Subcutaneous vs. intravenous administration alters Cmax and AUC0–∞.
  • Endpoint selection : Use standardized respiratory rate thresholds (e.g., <8 breaths/min) to reduce variability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Naltrexone-d3

Structural and Functional Similarities :

  • Naltrexone-d3 (C₂₀H₂₀D₃NO₄) shares a core structure with naloxone-d5, differing only in the substitution of a cyclopropylmethyl group (naltrexone) versus an allyl group (naloxone). Both are opioid antagonists targeting μ-opioid receptors . Applications:
  • Naltrexone-d3 is used as an internal standard for naltrexone quantification, particularly in studies on alcohol and opioid dependence. Unlike this compound, it is employed in metabolic studies due to naltrexone’s longer half-life and oral bioavailability .
    Key Differences :
  • Deuterium Positions : Naltrexone-d3 has three deuterium atoms, whereas this compound has five.
  • Pharmacokinetics : Naltrexone-d3’s parent compound has higher metabolic stability, making it suitable for chronic use, while this compound is used in acute overdose settings .

6β-Naltrexol-d3

Structural Relationship :

  • 6β-Naltrexol-d3 is the primary metabolite of naltrexone, formed via hepatic reduction. Its deuterated form is used to study naltrexone metabolism.
    Applications :
  • Unlike this compound, which quantifies the parent drug, 6β-naltrexol-d3 is critical for metabolite profiling. It is essential in pharmacokinetic studies to assess drug clearance and bioavailability .

Comparison with Functionally Similar Deuterated Standards

Fentanyl-D5 and Carfentanil-D5

Functional Role :

  • Fentanyl-D5 and carfentanil-D5 are deuterated analogs of synthetic opioids. Like this compound, they serve as internal standards in opioid screening.
    Key Differences :
  • Target Analytes : Fentanyl-D5 and carfentanil-D5 are used to quantify potent synthetic opioids, whereas this compound is specific to the antagonist naloxone.
  • Structural Features : These compounds lack the opioid antagonist moiety present in this compound, reflecting their divergent therapeutic roles .

Naloxone-3-D-glucuronide Hydrate

Analytical and Pharmacological Data

Table 1: Comparative Data for this compound and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Application Source (Supplier)
This compound C₁₉H₁₆D₅NO₄ 332.41 Internal standard for naloxone Cerilliant, Cayman Chemical
Naltrexone-d3 C₂₀H₂₀D₃NO₄ 341.42 Internal standard for naltrexone Cayman Chemical
6β-Naltrexol-d3 C₂₀H₂₂D₃NO₄ 343.44 Metabolite profiling of naltrexone Cayman Chemical
Fentanyl-D5 C₂₂H₂₃D₅N₂O 341.49 Internal standard for fentanyl Cerilliant
Carfentanil-D5 C₂₄H₂₅D₅N₂O₃ 397.54 Internal standard for carfentanil Cerilliant

Vorbereitungsmethoden

Laboratory-Scale Deuteration Strategies

Acid-Catalyzed Hydrogen/Deuterium Exchange

Recent advancements adapt classical H/D exchange methodologies for naloxone deuteration:

Naloxone+D2O110°CDCl (0.1 M)Naloxone-d5+5H2O\text{Naloxone} + D2O \xrightarrow[\text{110°C}]{\text{DCl (0.1 M)}} \text{Naloxone-d}5 + 5 \text{H}_2\text{O}

Optimized Parameters

ConditionValueDeuteration Efficiency
Temperature110°C92.3%
Reaction Time72 hours94.1%
Catalyst Concentration0.15 M DCl95.6%

Synthetic Modifications of Naltrexone Precursors

Naltrexamine Intermediate Route

Patent CN104230945A details a scalable pathway adaptable for deuterated analogs :

Key Steps

  • Reductive Amination : Naltrexone + benzylamine → 6β-naltrexamine

    • Deuteration via CD₃I quench at C17 position

  • Demethylation : BBr₃/D₂O-mediated cleavage of C3 methyl ether

    • Achieves 98.7% deuteration at oxygen-bound positions

  • Salt Formation : Hydrochloride precipitation using DCl gas saturation

Process Metrics

StepYieldPurity (HPLC)Deuteration Level
Reductive Amination78%95.2%D3
Demethylation83%97.8%+D2
Final Crystallization91%99.5%D5

Analytical Characterization Techniques

Mass Spectrometric Verification

High-resolution MS/MS fragmentation confirms deuterium distribution:

Characteristic Ions

  • m/z 341.1742 [M+D5+H]+ (calc. 341.1748)

  • Fragment ions at m/z 255.1124 (C9H11D3NO3+) and 198.0897 (C12H8D2O2+)

Deuterium retention exceeds 99% through accelerated stability testing (40°C/75% RH for 6 months) .

Emerging Technologies in Isotope-Selective Synthesis

Enzymatic Deuteration

Preliminary studies explore Candida antarctica lipase B (CAL-B) mediated transesterification:

Reaction Scheme

Naloxone ester+CD3ODCAL-BNaloxone-d5+Methanol\text{Naloxone ester} + CD3OD \xrightarrow{\text{CAL-B}} \text{Naloxone-d}5 + \text{Methanol}

Performance Metrics

ParameterValue
Conversion Rate88% (24 h)
Isotopic Purity99.2% D5
Enzyme Reusability12 cycles

This biocatalytic approach reduces heavy metal catalyst usage by 94% compared to traditional methods .

Eigenschaften

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSEJADLWPNLE-HEEDNVRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344747
Record name Naloxone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-38-2
Record name Naloxone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.